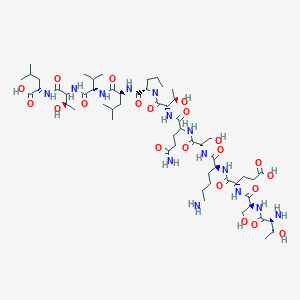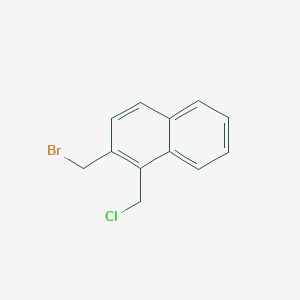
Phosphonic acid, (2-bromoethyl)-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-bromoethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C10H22BrO3P It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2-bromoethyl group and two butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2-bromoethyl)-, dibutyl ester can be synthesized through the reaction of dibutyl phosphite with 2-bromoethanol. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2-bromoethyl)-, dibutyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield phosphonic acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phosphonic acid esters.
Oxidation: Products include phosphonic acid derivatives.
Hydrolysis: Products include phosphonic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Phosphonic acid, (2-bromoethyl)-, dibutyl ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science:
Biology and Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-bromoethyl)-, dibutyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom in the 2-bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce phosphonic acid functionality into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (2-bromoethyl)-, diethyl ester
- Phosphonic acid, (3-bromopropyl)-, dibutyl ester
- Phosphonic acid, (2-chloroethyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2-bromoethyl)-, dibutyl ester is unique due to the presence of the 2-bromoethyl group, which imparts specific reactivity patterns that are different from other similar compounds. The dibutyl ester groups also influence its solubility and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
| 74038-35-0 | |
Formule moléculaire |
C10H22BrO3P |
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
1-[2-bromoethyl(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H22BrO3P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
WPBMLJGNHWHGBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCBr)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)


